Clemastine fumarate Clemastine fumarate Clemastine fumarate is the fumaric acid salt of clemastine. An antihistamine with antimuscarinic and moderate sedative properties, it is used for the symptomatic relief of allergic conditions such as rhinitis, urticaria, conjunctivitis and in pruritic (severe itching) skin conditions. It has a role as a H1-receptor antagonist, an anti-allergic agent, a muscarinic antagonist and an antipruritic drug. It contains a clemastine.
Clemastine Fumarate is a synthetic ethanolamine with anticholinergic, sedative, and histamine H1 antagonistic properties. Clemastine fumarate blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial and gastrointestinal smooth muscles, including vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscles. This drug also prevents histamine-induced pain and itching of mucous membranes.
A histamine H1 antagonist used as the hydrogen fumarate in hay fever, rhinitis, allergic skin conditions, and pruritus. It causes drowsiness.
See also: Clemastine (has active moiety) ... View More ...
Brand Name: Vulcanchem
CAS No.: 14976-57-9
VCID: VC20761536
InChI: InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1
SMILES: CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
Molecular Formula: C25H30ClNO5
Molecular Weight: 460.0 g/mol

Clemastine fumarate

CAS No.: 14976-57-9

VCID: VC20761536

Molecular Formula: C25H30ClNO5

Molecular Weight: 460.0 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Clemastine fumarate - 14976-57-9

Description

Allergy Relief

Clemastine fumarate is widely used for treating allergic symptoms. Clinical studies have demonstrated its effectiveness in reducing sneezing and rhinorrhea associated with allergic rhinitis and common colds .

Multiple Sclerosis Research

  • Research Findings

Efficacy in MS

The ReBUILD trial involved a double-blind, placebo-controlled design with 50 participants over 150 days. Results indicated a significant reduction in latency delay on visual-evoked potentials (by 1.7 ms/eye) when treated with clemastine fumarate .

Safety Concerns

In contrast, the TRAP-MS trial revealed alarming results where patients exhibited increased disability accumulation linked to systemic inflammation and changes in cerebrospinal fluid proteomics . The clemastine arm of this trial was terminated due to these safety concerns.

  • Side Effects and Contraindications

Common side effects associated with clemastine fumarate include sedation, dry mouth, dizziness, and gastrointestinal disturbances. Due to its anticholinergic effects, caution is advised when prescribing this medication to elderly patients or those with pre-existing conditions such as glaucoma or urinary retention .

CharacteristicDetails
Chemical FormulaC21H26ClN O4
Common UsesAllergic rhinitis relief
Pharmacological ClassFirst-generation antihistamine
Peak Plasma Concentration2-4 hours post-administration
Duration of ActionUp to 24 hours
Notable Side EffectsSedation, dry mouth, dizziness

This comprehensive overview highlights the significance of clemastine fumarate while underscoring the necessity for continued research into its effects on various health conditions.

CAS No. 14976-57-9
Product Name Clemastine fumarate
Molecular Formula C25H30ClNO5
Molecular Weight 460.0 g/mol
IUPAC Name (E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
Standard InChI InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1
Standard InChIKey PMGQWSIVQFOFOQ-YKVZVUFRSA-N
Isomeric SMILES C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O
SMILES CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
Appearance White to light yellow crystalline powder.
Boiling Point 154 °C at 0.02 mm Hg
Colorform Colorless to faintly yellow crystalline powder
Melting Point 177-178 °C
Purity > 98%
Solubility Very slightly soluble in water and sparingly soluble in alcohol.
Synonyms 2-(2-(1-(4-Chlorophenyl)-1-phenylethoxy)ethyl)-1-methylpyrrolidine
Clemastine
Clemastine Fumarate
HS 592
HS-592
HS592
Meclastine
Mecloprodin
Tavegyl
Tavist
Reference 1: Green AJ, Gelfand JM, Cree BA, Bevan C, Boscardin WJ, Mei F, Inman J, Arnow S,
Devereux M, Abounasr A, Nobuta H, Zhu A, Friessen M, Gerona R, von Büdingen HC,
Henry RG, Hauser SL, Chan JR. Clemastine fumarate as a remyelinating therapy for
multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover
trial. Lancet. 2017 Dec 2;390(10111):2481-2489. doi:
10.1016/S0140-6736(17)32346-2. Epub 2017 Oct 10. PubMed PMID: 29029896.


2: Cohen JA, Tesar PJ. Clemastine fumarate for promotion of optic nerve
remyelination. Lancet. 2017 Dec 2;390(10111):2421-2422. doi:
10.1016/S0140-6736(17)32639-9. Epub 2017 Oct 10. PubMed PMID: 29029894.


3: Turner RB, Sperber SJ, Sorrentino JV, O/'Connor RR, Rogers J, Batouli AR,
Gwaltney JM Jr. Effectiveness of clemastine fumarate for treatment of rhinorrhea
and sneezing associated with the common cold. Clin Infect Dis. 1997
Oct;25(4):824-30. PubMed PMID: 9356796.


4: Gwaltney JM Jr, Park J, Paul RA, Edelman DA, O/'Connor RR, Turner RB.
Randomized controlled trial of clemastine fumarate for treatment of experimental
rhinovirus colds. Clin Infect Dis. 1996 Apr;22(4):656-62. PubMed PMID: 8729205.


5: Sipinen SA, Kulvik M, Leiniö M, Viljanen A, Lindholm H. Neuropsychologic and
cardiovascular effects of clemastine fumarate under pressure. Undersea Hyperb
Med. 1995 Dec;22(4):401-6. PubMed PMID: 8574128.


6: Miller WH Jr, Scott DW. Clemastine fumarate as an antipruritic agent in
pruritic cats: results of an open clinical trial. Can Vet J. 1994
Aug;35(8):502-4. PubMed PMID: 7954223; PubMed Central PMCID: PMC1686718.


7: Bedair MM, Korany MA, Issa AS. Derivative spectrophotometric determination of
clemastine fumarate in pharmaceutical preparations. Analyst. 1988
Jul;113(7):1137-8. PubMed PMID: 3223589.


8: Jolliffe DS, Sim-Davis D, Templeton JS. A placebo-controlled comparative study
of sustained-release brompheniramine maleate against clemastine fumarate in the
treatment of chronic urticaria. Curr Med Res Opin. 1985;9(6):394-9. PubMed PMID:
3886304.


9: Okuda M. Clinical investigation of ketotifen in perennial allergic rhinitis: a
double-blind comparative study of ketotifen and clemastine fumarate. Rhinology.
1984 Sep;22(3):171-82. PubMed PMID: 6390659.


10: Dockhorn RJ, Oggel JD. Clemastine fumarate for symptomatic relief of allergic
rhinitis. Mo Med. 1982 Nov;79(11):748-50. PubMed PMID: 7177096.
PubChem Compound 5281069
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator